Per977;per-977;per 977

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

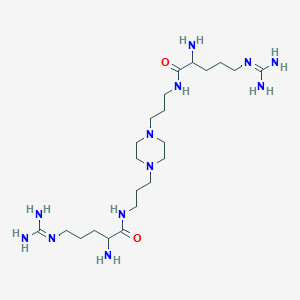

Per977, also known as ciraparantag, is a small, synthetic, water-soluble, cationic molecule. It is primarily known for its role as an anticoagulant reversal agent. This compound is designed to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) through hydrogen bonds and charge-charge interactions .

準備方法

Synthetic Routes and Reaction Conditions: Per977 is synthesized in a two-step process. The first step involves the coupling of 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) with (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The second step involves deprotection to yield the final product .

Industrial Production Methods: Industrial production methods for Per977 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including coupling reactions and deprotection steps, followed by purification processes such as crystallization or chromatography.

化学反応の分析

Types of Reactions: Per977 primarily undergoes noncovalent interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to anticoagulants through hydrogen bonds and charge-charge interactions .

Common Reagents and Conditions: The synthesis of Per977 involves reagents such as 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) and (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The reaction conditions typically include standard organic synthesis environments with controlled temperatures and solvents .

Major Products Formed: The major product formed from the synthesis of Per977 is the final compound itself, ciraparantag, after the deprotection step .

科学的研究の応用

Per977 has several scientific research applications, particularly in the field of medicine. It is used as an anticoagulant reversal agent, effectively reversing the effects of various anticoagulants such as unfractionated heparin, low-molecular-weight heparin, and DOACs. This makes it valuable in clinical settings where rapid reversal of anticoagulation is necessary, such as in cases of major bleeding or emergency surgery .

作用機序

Per977 exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions. This binding neutralizes the anticoagulant activity, thereby reversing the anticoagulation effect. The compound reaches maximum concentration within minutes after intravenous administration and has a short half-life of 12 to 19 minutes. It is primarily hydrolyzed by serum peptidases into two metabolites, which are then excreted in the urine .

類似化合物との比較

Similar Compounds:

- Andexanet alfa

- Idarucizumab

- Universal Heparin Reversal Agent (UHRA)

Comparison: Per977 is unique in its ability to bind noncovalently to a wide range of anticoagulants, including unfractionated heparin, low-molecular-weight heparin, and DOACs. In contrast, andexanet alfa and idarucizumab are more specific in their action, targeting specific anticoagulants like factor Xa inhibitors and dabigatran, respectively. UHRA, on the other hand, is designed to reverse all heparin anticoagulants .

Per977’s broad-spectrum activity and rapid onset of action make it a versatile and valuable agent in clinical settings where multiple anticoagulants may be in use .

特性

分子式 |

C22H48N12O2 |

|---|---|

分子量 |

512.7 g/mol |

IUPAC名 |

2-amino-N-[3-[4-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32) |

InChIキー |

HRDUUSCYRPOMSO-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14101905.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101910.png)

![7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14101925.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101930.png)

![7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101935.png)

![2-(7-(2-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B14101950.png)

![1-(3-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101952.png)

![N,N-diethyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14101957.png)

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101959.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14101971.png)

![1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101983.png)